2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Overview
Description
Scientific Research Applications
Phosphoinositide 3-kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including 2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds demonstrate utility in xenograft models of tumor growth, highlighting their potential in cancer research and therapy (Alexander et al., 2008).
p38α MAP Kinase Inhibition
The structural framework of 2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine contributes to the development of inhibitors for p38α MAP kinase, a target for treating autoimmune diseases. Detailed structure-activity relationships (SAR) studies have demonstrated the critical role of tert-butyl groups and morpholine in enhancing binding and inhibitory effects, leading to potent compounds with potential therapeutic applications (Regan et al., 2003).
Synthesis of Morpholine Derivatives
Research has explored the novel synthesis of cis-3,5-disubstituted morpholine derivatives starting from 1-tert-butyl-2-(allyloxymethyl)aziridine. This includes the creation of compounds with morpholine structures, demonstrating the versatility of the 2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine scaffold in synthetic organic chemistry (D’hooghe et al., 2006).
Antioxidant Activity QSAR Analysis
QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which share a similar structural motif with 2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, has been conducted to identify their potential as antioxidants. This study provides a theoretical basis for the design of new potential antioxidants, highlighting the relevance of such compounds in oxidative stress-related research (Drapak et al., 2019).
ESIPT System for Organic Light Emitting Diodes
Compounds based on the thiazolo[5,4-d]thiazole system, related to the structural features of 2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, have been utilized in the development of white organic light emitting diodes (WOLEDs). These compounds undergo a reversible excited-state intramolecular proton transfer (ESIPT) process, demonstrating potential applications in optoelectronic devices (Zhang et al., 2016).
properties
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)9-7-15-10(13-9)8-6-12-4-5-14-8/h7-8,12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZECWAJGOYTBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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